molecular formula C18H13Cl2NO B1420661 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-54-6

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420661
CAS No.: 1160263-54-6
M. Wt: 330.2 g/mol
InChI Key: LMMOAOFJYYSYLM-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chloro, methyl, and carbonyl chloride substituents enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, influencing cellular processes . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to altered cellular responses . It also affects gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, organ toxicity, and altered physiological functions . Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Properties

IUPAC Name

7-chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-4-3-5-12(8-10)16-9-14(18(20)22)13-6-7-15(19)11(2)17(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMOAOFJYYSYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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